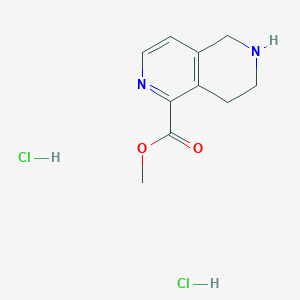

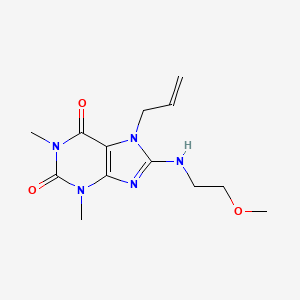

Methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-1-carboxylate;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

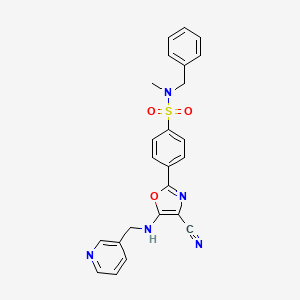

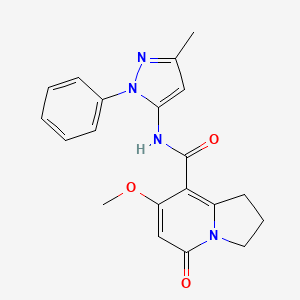

“Methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-1-carboxylate;dihydrochloride” is a chemical compound that belongs to the class of 1,5-naphthyridines . These heterocycles are of significant importance in the field of medicinal chemistry as many of them exhibit a variety of biological activities . The compound has a molecular weight of 265.14 .

Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, including “this compound”, involves various strategies . These include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of two fused pyridine rings with different mutual arrangements of nitrogen atoms . The InChI code for the compound is1S/C10H12N2O2.2ClH/c1-14-10(13)8-3-2-7-4-5-11-6-9(7)12-8;;/h2-3,11H,4-6H2,1H3;2*1H . Chemical Reactions Analysis

The reactivity of 1,5-naphthyridine derivatives, including “this compound”, involves interactions with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .Applications De Recherche Scientifique

Chemical Reactivity and Derivatives Synthesis The reactivity of 4-cyano-1,3-dichloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine has been explored to synthesize mono- and di-amino-substituted derivatives under various experimental conditions. These derivatives are achieved through reactions with nucleophiles in different solvents and amine concentrations, showcasing a versatile approach to modifying the tetrahydro-naphthyridine scaffold. Additionally, an unexpected rearrangement during the synthesis of some diamino derivatives was observed, leading to the formation of 1-oxo derivatives of 3,4-dihydro-2,7-naphthyridines, which were confirmed by X-ray crystallography. This highlights the compound's utility in creating novel chemical structures through diverse reaction pathways (Sirakanyan et al., 2014).

Heterocyclic Systems Development Further research has led to the development of new heterocyclic systems based on 1-hydrazino-5,6,7,8-tetrahydro[2,7]naphthyridine. These systems include substituted tetrahydro[1,2,4]triazolo[3,4-a][2,7]naphthyridines, achieved through reactions involving Dimroth rearrangement. This work demonstrates the compound's potential in synthesizing complex heterocyclic structures, offering a foundation for potential pharmacological applications (Sirakanyan, Avetisyan, & Noravyan, 2012).

Spectroscopic Properties and Pharmacological Potential The synthesis of 5,6-dihydro-8-hydroxy-5-oxo-2,6-naphthyridine-7-carboxylic acid derivatives and their spectroscopic properties have been studied. These derivatives, including isomeric forms, show potential pharmacological activity, supported by their spectroscopic data (IR, 1H- and 13C-NMR, MS). The research into these derivatives underscores the chemical versatility and potential pharmacological relevance of the tetrahydro-naphthyridine core (Perillo, Kremenchuzky, & Blanco, 2009).

Synthesis and Structural Insights The synthesis of 1,2,3,4-tetrahydro-2,6-naphthyridine from 2-methylpyrazine demonstrates the compound's structural complexity and versatility. This six-step reaction process, confirmed by NMR, Elemental analysis, and MS, highlights the intricate synthesis routes available for creating diverse and structurally complex naphthyridine derivatives, laying the groundwork for further chemical and pharmacological studies (Teng Da-wei, 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H303, H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Orientations Futures

The future directions for “Methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-1-carboxylate;dihydrochloride” and similar compounds involve further exploration of their synthesis, reactivity, and applications . Given their significant importance in medicinal chemistry and their wide range of biological activities, these compounds are likely to continue to be a focus of research .

Mécanisme D'action

Target of Action

It’s known that naphthyridines, a class of compounds to which en300-26667642 belongs, have a wide range of pharmacological activities, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .

Mode of Action

Naphthyridines are known to interact with various targets in the body, leading to a variety of biological effects . For instance, they can interact with enzymes, receptors, or ion channels, modulating their activity and leading to changes in cellular function.

Biochemical Pathways

These could include pathways involved in cell growth and proliferation, inflammation, pain perception, and oxidative stress .

Result of Action

These could include inhibition of cell growth and proliferation, modulation of inflammatory responses, alteration of pain perception, and reduction of oxidative stress .

Propriétés

IUPAC Name |

methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-1-carboxylate;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2.2ClH/c1-14-10(13)9-8-3-4-11-6-7(8)2-5-12-9;;/h2,5,11H,3-4,6H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEYQDPGGROSQLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC2=C1CCNC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-((2-(4-bromobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2475576.png)

![N-(benzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2475579.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2475580.png)

![3-[(4-nitrobenzyl)sulfanyl]-4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole](/img/structure/B2475585.png)

![N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2475598.png)